生物素亚砜

描述

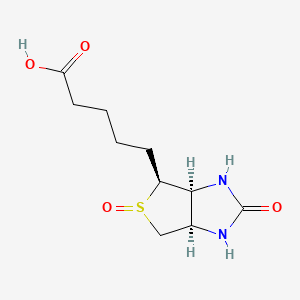

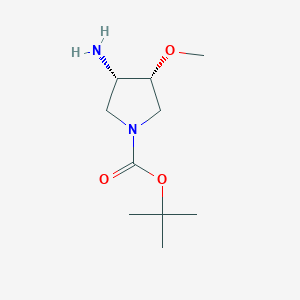

Biotin sulfoxide is a substance formed when biotin is exposed to certain oxidants, including ultraviolet light in the presence of oxygen . It is an inactive metabolite of the coenzyme biotin .

Synthesis Analysis

Biotin sulfoxide is formed when biotin is exposed to certain oxidants, including ultraviolet light in the presence of oxygen . A plausible explanation for its synthesis is that the sulfur atom in the biotin gets oxidized to sulfoxide by the oxidizing reagent, iodine/pyridine/water .

Molecular Structure Analysis

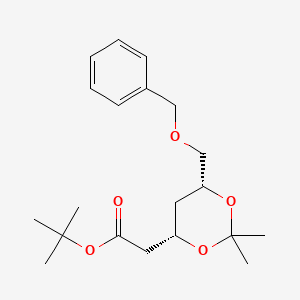

Biotin sulfoxide has a molecular formula of C10H16N2O4S, an average mass of 260.310 Da, and a mono-isotopic mass of 260.083069 Da . It has 6 hydrogen bond acceptors, 3 hydrogen bond donors, 5 freely rotating bonds, and a polar surface area of 115 Ų .

Chemical Reactions Analysis

Biotin, from which biotin sulfoxide is derived, serves as a coenzyme for five carboxylases in mammals. These carboxylase enzymes facilitate the addition of a carboxyl group (CO2) to specific substrates, a process of utmost importance for the activation of certain molecules within the body .

Physical And Chemical Properties Analysis

Biotin sulfoxide has a density of 1.5±0.1 g/cm³, a boiling point of 697.0±48.0 °C at 760 mmHg, and a vapor pressure of 0.0±4.7 mmHg at 25°C. Its molar refractivity is 62.1±0.4 cm³, and it has a molar volume of 175.9±5.0 cm³ .

科学研究应用

Biochemical and Physiological Aspects

Biotin sulfoxide, as a derivative of biotin (also known as vitamin H), plays important roles in a variety of critical metabolic reactions in the cell, and thus, is essential for normal human health, growth, and development . This is underscored by the serious clinical abnormalities that occur in conditions of biotin deficiency, which include, among other things, growth retardation, neurological disorders, and dermatological abnormalities .

Nutritional Aspects

Biotin is essential for all organisms. Animal cells cannot synthesize this micronutrient, but microorganisms (like certain bacteria and yeast) and plant cells can synthesize biotin endogenously . Biotin is widely distributed in foodstuff but at a level that is lower than that of other water-soluble vitamins . Good sources for biotin include organ meat (like liver and kidney), egg yolk, some vegetables, and cow’s milk .

Microbial Production

The burgeoning field of synthetic biology now allows for the creation of microbial cell factories producing bio-based products, offering a cost-effective alternative to chemical synthesis for biotin production . This review outlines the pathway and regulatory mechanism involved in biotin biosynthesis .

Proximity-Dependent Labelling

Proximity-dependent biotin identification (BioID) is a useful method to identify unknown protein–protein interactions . Few reports have described genetically engineered knock-in mouse models for in vivo BioID . Thus, little is known about the proper method for biotin administration and which tissues are applicable .

作用机制

Target of Action

Biotin sulfoxide is a derivative of biotin, a water-soluble B-complex vitamin . Biotin is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide, and is required for various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Mode of Action

It is known that biotin, the parent compound, is a coenzyme for carboxylase enzymes, playing a crucial role in metabolic reactions . It is likely that biotin sulfoxide interacts with these enzymes in a similar manner, although the presence of the sulfoxide group may alter its binding affinity or enzymatic activity.

Biochemical Pathways

Biotin participates in various aspects of intermediary metabolism, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism . As a derivative of biotin, biotin sulfoxide is likely to affect these same pathways.

Result of Action

Biotin is known to play important roles in a variety of critical metabolic reactions in the cell, and is essential for normal human health, growth, and development .

Action Environment

The action of biotin sulfoxide is likely to be influenced by environmental factors. For instance, the availability of biotin in the environment can affect the growth and gene expression of certain bacteria . Similarly, the action of biotin sulfoxide may be influenced by its concentration in the environment, as well as other factors such as pH, temperature, and the presence of other metabolites.

未来方向

The discovery and development of biotin and biotin sulfoxide-based drugs is an attractive topic and draws more and more researchers to engage in this research area. An increasing number of biotin and biotin sulfoxide derivatives have been explored and related research is ongoing with infinite potentiality .

属性

IUPAC Name |

5-[(3aS,4S,6aR)-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S/c13-8(14)4-2-1-3-7-9-6(5-17(7)16)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-,17?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCSKCIQYNAOBNQ-YBSFLMRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00908774 | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin sulfoxide | |

CAS RN |

3376-83-8, 10406-89-0 | |

| Record name | Biotin sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003376838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Biotin-d-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3aS,4S,6aR)-4-(4-Carboxybutyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-5-ium-5-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00908774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)

![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)

![N-[(3R,4S)-4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitrochroman-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1141791.png)